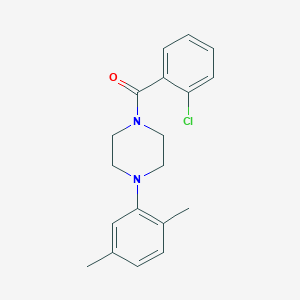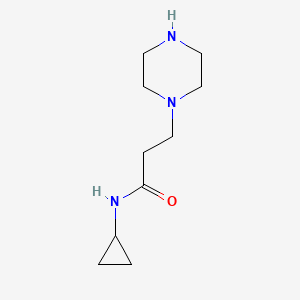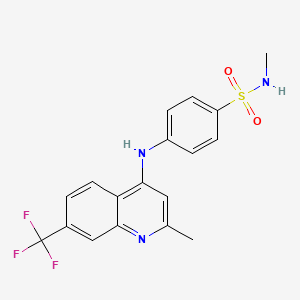![molecular formula C18H20ClNO2S B12124117 4-chloro-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B12124117.png)
4-chloro-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cloro-N-[(3-metiltiofen-2-il)metil]-N-(tetrahidrofurano-2-ilmetil)benzamida es un compuesto orgánico sintético que pertenece a la clase de las benzamidas. Este compuesto presenta un núcleo de benzamida sustituido con un grupo 4-cloro, un grupo 3-metiltiofen-2-ilmetil y un grupo tetrahidrofurano-2-ilmetil. La presencia de estos grupos funcionales confiere propiedades químicas y biológicas únicas al compuesto, lo que lo hace interesante en varios campos de investigación científica.
Métodos De Preparación
La síntesis de 4-cloro-N-[(3-metiltiofen-2-il)metil]-N-(tetrahidrofurano-2-ilmetil)benzamida típicamente involucra reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de benzamida: El material de partida, ácido 4-clorobenzoico, se convierte en cloruro de 4-clorobenzoilo utilizando cloruro de tionilo (SOCl₂) en condiciones de reflujo.
Introducción del grupo tiofeno: El cloruro de 4-clorobenzoilo se hace reaccionar entonces con 3-metiltiofen-2-ilmetanamina en presencia de una base como la trietilamina (TEA) para formar el intermedio 4-cloro-N-[(3-metiltiofen-2-il)metil]benzamida.
Adición del grupo tetrahidrofurano: El paso final implica la reacción del intermedio con tetrahidrofurano-2-ilmetanamina en condiciones similares para obtener el compuesto objetivo.
Los métodos de producción industrial pueden incluir la optimización de las condiciones de reacción, como la temperatura, el solvente y el catalizador, para mejorar el rendimiento y la pureza.
Análisis De Reacciones Químicas
4-cloro-N-[(3-metiltiofen-2-il)metil]-N-(tetrahidrofurano-2-ilmetil)benzamida experimenta varias reacciones químicas, incluyendo:
Oxidación: El anillo de tiofeno puede ser oxidado utilizando agentes oxidantes como el peróxido de hidrógeno (H₂O₂) o el ácido m-cloroperbenzoico (m-CPBA) para formar sulfoxidos o sulfonas.
Reducción: El compuesto puede ser reducido utilizando agentes reductores como el hidruro de aluminio y litio (LiAlH₄) para producir los derivados de amina correspondientes.
Sustitución: El grupo cloro en el núcleo de benzamida puede sufrir reacciones de sustitución nucleofílica con nucleófilos como las aminas o los tioles para formar derivados sustituidos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos (por ejemplo, diclorometano, etanol), catalizadores (por ejemplo, paladio sobre carbono) y condiciones específicas de temperatura y presión.
Aplicaciones Científicas De Investigación
4-cloro-N-[(3-metiltiofen-2-il)metil]-N-(tetrahidrofurano-2-ilmetil)benzamida tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como ligando en química de coordinación.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas, antiinflamatorias y anticancerígenas.
Medicina: Se está investigando su potencial como agente terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 4-cloro-N-[(3-metiltiofen-2-il)metil]-N-(tetrahidrofurano-2-ilmetil)benzamida involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a efectos posteriores. Por ejemplo, puede inhibir la actividad de ciertas cinasas o interactuar con vías de señalización celular, dando como resultado efectos antiinflamatorios o anticancerígenos.
Comparación Con Compuestos Similares
4-cloro-N-[(3-metiltiofen-2-il)metil]-N-(tetrahidrofurano-2-ilmetil)benzamida se puede comparar con otros compuestos similares, como:
4-cloro-N-[(3-metiltiofen-2-il)metil]anilina: Este compuesto carece del grupo tetrahidrofurano-2-ilmetil, lo que puede afectar sus propiedades químicas y biológicas.
4-cloro-N-(3-ciano-4-etil-5-metiltiofen-2-il)benzamida: La presencia de un grupo ciano y diferentes sustituyentes en el anillo de tiofeno puede conducir a variaciones en la reactividad y la actividad biológica.
N-(3-cloro-2-metilfenil)-4-(4-fluorofenil)-1,3-tiazol-2-amina: Este compuesto contiene un anillo de tiazol en lugar de un anillo de tiofeno, lo que puede dar como resultado diferentes propiedades farmacológicas.
La singularidad de 4-cloro-N-[(3-metiltiofen-2-il)metil]-N-(tetrahidrofurano-2-ilmetil)benzamida radica en su combinación específica de grupos funcionales, que confiere reactividad química distinta y posibles actividades biológicas.
Propiedades
Fórmula molecular |
C18H20ClNO2S |
|---|---|
Peso molecular |
349.9 g/mol |
Nombre IUPAC |
4-chloro-N-[(3-methylthiophen-2-yl)methyl]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C18H20ClNO2S/c1-13-8-10-23-17(13)12-20(11-16-3-2-9-22-16)18(21)14-4-6-15(19)7-5-14/h4-8,10,16H,2-3,9,11-12H2,1H3 |
Clave InChI |
HWQCCGSHXQZBHH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=C1)CN(CC2CCCO2)C(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12124044.png)
![{1-[2-(Naphthalen-1-ylamino)-2-oxoethyl]cyclopentyl}acetic acid](/img/structure/B12124051.png)
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12124065.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12124067.png)
![8-Hydroxy-9-[4-(methylsulfanyl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline-2-carboxylic acid](/img/structure/B12124075.png)

![3-amino-8,9-dimethoxy-1-phenyl-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol](/img/structure/B12124087.png)
![N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12124089.png)


![(2E,5Z)-2-[(4-methylphenyl)imino]-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B12124106.png)


![5,6-Dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12124134.png)
